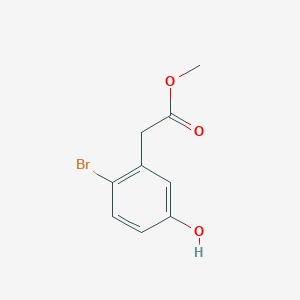

methyl 2-(2-bromo-5-hydroxyphenyl)acetate

CAS No.: 1069115-25-8

Cat. No.: VC6161437

Molecular Formula: C9H9BrO3

Molecular Weight: 245.072

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1069115-25-8 |

|---|---|

| Molecular Formula | C9H9BrO3 |

| Molecular Weight | 245.072 |

| IUPAC Name | methyl 2-(2-bromo-5-hydroxyphenyl)acetate |

| Standard InChI | InChI=1S/C9H9BrO3/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4,11H,5H2,1H3 |

| Standard InChI Key | FPINIQUTHBKAPZ-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1=C(C=CC(=C1)O)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 2-(2-bromo-5-hydroxyphenyl)acetate (C10H9BrO3) consists of a phenyl ring with three distinct substituents:

-

A bromine atom at position 2, which enhances electrophilic substitution reactivity.

-

A hydroxyl group at position 5, contributing to hydrogen-bonding interactions and solubility in polar solvents.

-

An acetoxy group (-CH2COOCH3) at position 1, which introduces ester functionality and influences metabolic stability.

The molecular weight is approximately 256.07 g/mol, calculated from its formula (C10H9BrO3). Theoretical predictions suggest a boiling point near 317–320°C and a density of 1.56 g/cm³, though experimental validation is required .

Spectral Characteristics

While experimental spectral data (e.g., NMR, IR) are unavailable for this specific compound, analogous brominated esters exhibit:

-

1H NMR: Signals between δ 2.5–3.5 ppm for methylene protons (-CH2-) and δ 3.7–3.9 ppm for the methoxy group (-OCH3).

-

13C NMR: Peaks near δ 170 ppm for the carbonyl carbon and δ 110–150 ppm for aromatic carbons .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of methyl 2-(2-bromo-5-hydroxyphenyl)acetate can be inferred from methodologies used for structurally related compounds. A plausible route involves:

-

Bromination of a Precursor:

Starting with m-hydroxybenzoic acid, bromination at position 2 using brominating agents like N-bromosuccinimide (NBS) or dibromohydantoin in the presence of a catalyst (e.g., red phosphorus) and sulfuric acid . -

Esterification:

The carboxylic acid group is esterified with methanol under acidic conditions to yield the final product:

Reaction Optimization

Key parameters influencing yield and purity, as demonstrated in analogous syntheses :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility of intermediates |

| Catalyst | Red phosphorus | Enhances bromine activation |

| Temperature | 25–30°C | Balances reaction rate and selectivity |

| Reagent Ratio | 1:1.5 (Acid:NBS) | Minimizes side reactions |

Under optimized conditions, yields exceeding 90% and purity levels of 98–99% are achievable .

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

The compound’s bromine and hydroxyl groups make it a promising scaffold for Structure-Activity Relationship (SAR) studies:

-

Anti-inflammatory Agents: Modifications to the ester group (e.g., hydrolysis to carboxylic acid) could enhance binding to cyclooxygenase (COX) enzymes .

-

Anticancer Candidates: Brominated aromatics often exhibit cytotoxicity by intercalating DNA or inhibiting topoisomerases.

Agrochemical Development

Derivatives of methyl 2-(2-bromo-5-hydroxyphenyl)acetate may serve as:

-

Herbicides: The bromine atom disrupts chlorophyll synthesis in weeds.

-

Fungicides: Hydroxyl groups chelate metal ions essential for fungal enzyme function .

Comparative Analysis with Structural Analogs

The compound’s reactivity and applications can be contextualized against similar brominated esters:

| Compound | CAS Number | Key Differences | Applications |

|---|---|---|---|

| Methyl 2-(3-bromo-4-hydroxyphenyl)acetate | 34918-57-5 | Bromine at position 3 | Lower herbicidal activity |

| 2-(5-Bromo-2-hydroxyphenyl)acetic acid | 38692-72-7 | Carboxylic acid substituent | Enhanced COX inhibition |

This comparison highlights the importance of substituent positioning in modulating biological activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume